5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole
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Overview
Description
5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoxazole family and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of various neurotransmitters involved in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole. One direction is to further elucidate its mechanism of action and identify the signaling pathways involved in its therapeutic effects. Another direction is to optimize its synthesis process to make it more efficient and cost-effective. Additionally, further research is needed to evaluate its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-chlorobenzyl bromide to form 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde. The second step involves the reaction of this intermediate with nitromethane to form 5-chloro-2-[(3-chlorobenzyl)oxy]-4-nitrobenzaldehyde. The final step involves the reaction of this intermediate with ethyl acetoacetate and ammonium acetate to form this compound.
Scientific Research Applications
The unique chemical structure of 5-(2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole has made it a promising candidate for drug development. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
5-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-12-19(23(24)25)18(27-22-12)7-5-14-10-16(21)6-8-17(14)26-11-13-3-2-4-15(20)9-13/h2-10H,11H2,1H3/b7-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGKCAEXSLVDN-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC(=C2)Cl)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=C(C=CC(=C2)Cl)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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